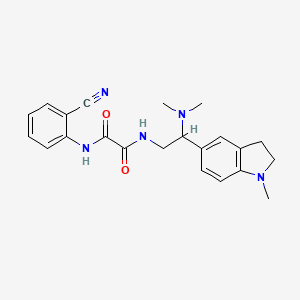

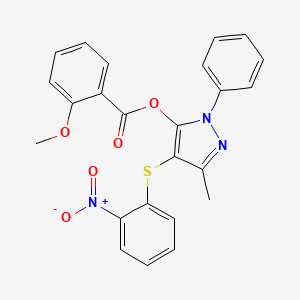

![molecular formula C27H27N3O3S2 B3003277 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide CAS No. 941000-13-1](/img/structure/B3003277.png)

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide, also known as ABT-639, is a synthetic compound that belongs to the class of sulfonyl azepane compounds. It is a potent and selective antagonist of the T-type calcium channel, which is involved in various physiological processes such as neuronal excitability, cardiac function, and smooth muscle contraction. ABT-639 has been extensively studied for its potential applications in the treatment of various diseases and disorders.

Aplicaciones Científicas De Investigación

Cancer Treatment : A compound structurally related to 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide, identified as AZD4877, was found to be a potent kinesin spindle protein (KSP) inhibitor with potential for treating cancer. This compound demonstrated the ability to arrest cells in mitosis, leading to cellular death, and showed favorable pharmacokinetic profiles and in vivo efficacy, supporting its development as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Antitumor Activity : A quinol derivative containing a benzothiazol-2-yl group, similar to the compound of interest, exhibited significant anti-tumor activity against human breast, colon, and renal cancer cell lines. This research highlighted the importance of the benzothiazol-2-yl substituent in stabilizing an oxenium ion intermediate, which plays a critical role in the compound's antitumor properties (Wang et al., 2009).

Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, including those with benzothiazol-2-yl substituents, has been a subject of interest in the field of organic chemistry. These compounds are significant due to their potential biological activities (Mesropyan et al., 2005).

Antimicrobial and Anticancer Properties : Several derivatives of benzothiazole, including those with azepane and related groups, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies contribute to the understanding of the structure-activity relationship and potential therapeutic applications of these compounds (Patel & Shaikh, 2010).

Multi-Targeted Drug Development : Recent research has focused on the development of benzothiazole derivatives, including those with azepane linkages, as multi-targeted-directed ligands (MTDLs) for the treatment of neurodegenerative diseases like Alzheimer’s disease. These compounds are designed to interact with various biological targets relevant to the disease (Hafez et al., 2023).

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S2/c1-19-10-11-21(18-25(19)35(32,33)30-16-6-2-3-7-17-30)26(31)28-22-14-12-20(13-15-22)27-29-23-8-4-5-9-24(23)34-27/h4-5,8-15,18H,2-3,6-7,16-17H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJLVFGIJUFOLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

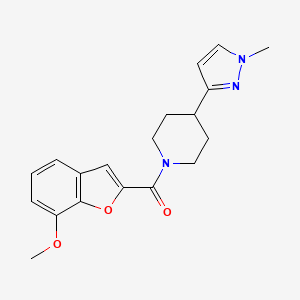

![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)

![3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3003200.png)

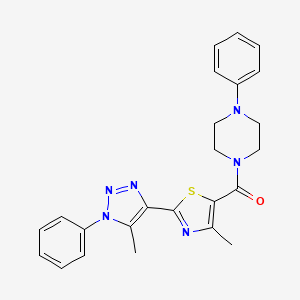

![1-({1-[6-(2-Thienyl)pyridazin-3-yl]piperidin-4-yl}carbonyl)indoline](/img/structure/B3003201.png)

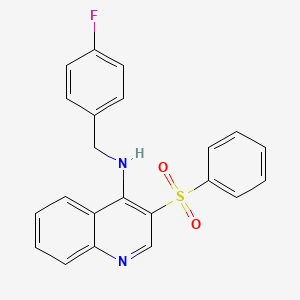

![[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B3003204.png)

![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)

![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)

![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)